(4-Chlorofuran-2-yl)methanamine hydrochloride
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Overview
Description
(4-Chlorofuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7Cl2NO and a molecular weight of 168.02 g/mol . It is a derivative of furan, a heterocyclic organic compound, and contains a chlorine atom at the 4-position and an amine group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorofuran-2-yl)methanamine hydrochloride typically involves the chlorination of furan followed by the introduction of an amine group. One common method includes the reaction of 4-chlorofuran with methanamine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives .
Scientific Research Applications
(4-Chlorofuran-2-yl)methanamine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine hydrochloride: A similar compound with a pyridine ring instead of a furan ring.
(4-Methylfuran-2-yl)methanamine hydrochloride: A derivative with a methyl group instead of a chlorine atom.
Uniqueness
(4-Chlorofuran-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both a chlorine atom and an amine group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C5H7Cl2NO |
---|---|
Molecular Weight |
168.02 g/mol |
IUPAC Name |
(4-chlorofuran-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H6ClNO.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H |
InChI Key |
ZBUIWIJHVFBKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1Cl)CN.Cl |
Origin of Product |
United States |
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